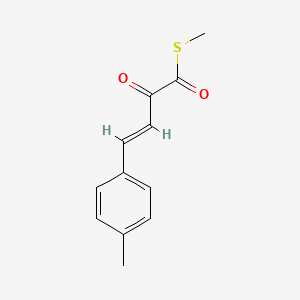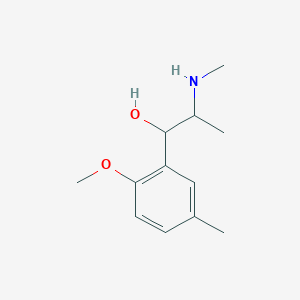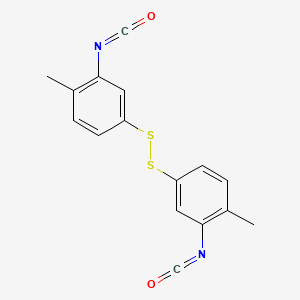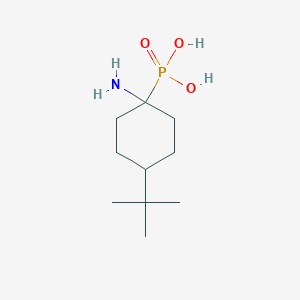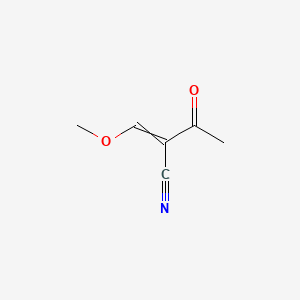![molecular formula C9H18N2O B12521537 ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol CAS No. 816429-60-4](/img/structure/B12521537.png)
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyridine derivative, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The primary product is the fully reduced form of the compound.
Substitution: The major products are substituted derivatives where the methanol group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in regulating various biological pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating metabolic and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-A]pyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Octahydro-1H-pyrido[1,2-A]pyrazin derivatives: These compounds have variations in the degree of saturation and substitution patterns.
Uniqueness
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
816429-60-4 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
[(6R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
ITBZIIRMASQCRM-DTWKUNHWSA-N |
SMILES isomérico |
C1C[C@H]2CNCCN2[C@H](C1)CO |
SMILES canónico |
C1CC2CNCCN2C(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

